molecular formula C10H9ClO B1590008 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 343852-44-8

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1590008
CAS RN: 343852-44-8
M. Wt: 180.63 g/mol
InChI Key: GVWWIBFTRLTHMY-UHFFFAOYSA-N
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Description

“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 343852-44-8 . Its molecular weight is 180.63 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is 1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research: Antiviral and Antimicrobial Applications

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, due to its structural similarity to indole derivatives, may have potential in antiviral and antimicrobial research. Indole derivatives have been found to possess various biological activities, including antiviral and antimicrobial properties . This compound could be synthesized and tested for efficacy against a range of viruses and bacteria, contributing to the development of new therapeutic agents.

Anti-inflammatory and Anticancer Studies

The indole scaffold is present in many bioactive compounds with clinical applications. Research has shown that indole derivatives can exhibit anti-inflammatory and anticancer activities . As such, 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one could be a candidate for the synthesis of new compounds in the search for treatments for inflammation and cancer.

Optical Data Storage

Compounds with photo-responsive behavior, such as certain indole derivatives, are useful in optical data storage applications . The unique structure of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one could be leveraged to develop new materials for data storage that respond to light, potentially increasing the efficiency and capacity of storage media.

Biocide Development for Industrial Applications

Isothiazolones, which share some structural characteristics with 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, are used as broad-spectrum biocides in various industries . This compound could be explored for its biocidal properties, potentially leading to its use in metal-working fluids, glues, waxes, and in the leather and textile industries.

Material Science: Development of Photochromic Dyes

Similar to other indole derivatives, 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one could be used in the development of photochromic dyes. These dyes change color when exposed to light and have applications in smart windows, glasses, and inks .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statement P273 advises to avoid release to the environment .

properties

IUPAC Name

6-chloro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWWIBFTRLTHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507946
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

343852-44-8
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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